Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate
Overview
Description
Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is a chemical compound with the molecular formula C20H18O4 . It has a triple bond that connects two diethyl 4-benzoates at 1,1’-positions .
Synthesis Analysis
Isoquinoline derivatives, which are potential antifungal agents, can be synthesized by reacting diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate with di(phenylmethylene)hydrazine in the presence of Cu(OAc)2·H2O as a catalyst and AgSbF6 as an additive .Molecular Structure Analysis
The molecular structure of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is characterized by a linear ligand linker for MOFs in applications of hydrogen storage .Chemical Reactions Analysis
The compound is involved in the synthesis of isoquinoline derivatives, which are potential antifungal agents . It reacts with di(phenylmethylene)hydrazine in the presence of Cu(OAc)2·H2O as a catalyst and AgSbF6 as an additive .Physical and Chemical Properties Analysis
Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is an off-white powder/crystal with a melting point range of 147.0 to 151.0 °C . It has a molecular weight of 322.36 g/mol .Scientific Research Applications
Chemical Synthesis and Molecular Structure
Synthesis of Novel Compounds : Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate is involved in the synthesis of complex molecular structures. For instance, it contributes to the synthesis of polyesters containing imidazolidine-2,4,5-trione rings, which are characterized by their viscosity, solubility, and thermal properties (Găină, 2001).
Molecular Structure Analysis : This compound has been used in studies exploring the molecular structures of specific chemicals. For example, the structure of Diethyl 4,4′-(3,6-dioxaoctane-1,8-diyldioxy)dibenzoate, obtained by reacting ethyl 4-hydroxybenzoate with 1,2-dichloroethane, was analyzed to understand its molecular geometry (Ma, Qin, Lai, & Fan, 2012).
Material Science and Engineering
Polymer Synthesis and Characterization : In the field of polymer science, this compound plays a role in synthesizing and characterizing new polyesters. These polyesters contain both aliphatic and aromatic units, contributing to a diverse range of physical properties like solubility and thermal stability (Găină, Gaina, & Cozan, 2001).
Development of Metal-Organic Frameworks : This compound is instrumental in the development of novel luminescent metal-organic frameworks. These frameworks have applications in areas like catalysis and separation due to their unique structural properties (Pham, Lund, & Song, 2008).
Luminescent Properties and Chemical Reactions
Luminescence in Solid State : Research on metal-organic frameworks containing this compound has revealed luminescent properties in the solid state. These properties can be manipulated through chemical reactions, offering potential applications in various fields (Pham, Lund, & Song, 2008).
Reactions in Organic Synthesis : The compound is also used in organic synthesis, such as in the production of 2-amino-4H-chromenes and 14-aryl-14H-dibenzo[a, j]xanthenes, showcasing its versatility in chemical reactions (Pourkazemi, Nasouri, Fakhraie, Razzaghi, Parhami, & Zare, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate, also known as Bis[4-(ethoxycarbonyl)phenyl]ethyne, is primarily used as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) . Its primary targets are the metal ions in these frameworks, such as Scandium (Sc) in the GUF-1 MOF .
Mode of Action
This compound has a triple bond that connects two diethyl 4-benzoates at 1,1’-positions . It interacts with its targets by forming coordination bonds with the metal ions in the MOFs. This interaction results in the formation of a stable, porous structure that can be used for various applications, including hydrogen storage .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of mofs, which have been used in various applications, including gas storage, catalysis, and drug delivery .
Result of Action
The primary result of the action of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is the formation of stable MOFs. For example, GUF-1, an interpenetrated MIL-53 topology Sc-MOF based on this compound, shows excellent volumetric hydrogen storage and working capacity .
Action Environment
The action, efficacy, and stability of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate are influenced by various environmental factors. These include the presence of metal ions for coordination, the temperature and pressure conditions during MOF synthesis, and the presence of gases for storage in the resulting MOFs .
Biochemical Analysis
Biochemical Properties
Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with copper (II) acetate and silver hexafluoroantimonate in the synthesis of isoquinoline derivatives, which are potential antifungal agents . These interactions are crucial for the formation of specific chemical bonds and the stabilization of reaction intermediates.
Cellular Effects
The effects of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular behavior. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s unique structure allows it to fit into the active sites of enzymes, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been observed to cause alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful to cells and tissues .
Metabolic Pathways
Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect the levels of specific metabolites within cells, thereby influencing metabolic flux. The compound’s role in these pathways is crucial for maintaining cellular homeostasis and regulating biochemical reactions .
Transport and Distribution
Within cells and tissues, Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are essential for its biochemical activity and its ability to influence cellular processes .
Subcellular Localization
The subcellular localization of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound is crucial for its activity and function, as it allows it to interact with specific biomolecules and participate in targeted biochemical reactions .
Properties
IUPAC Name |
ethyl 4-[2-(4-ethoxycarbonylphenyl)ethynyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-3-23-19(21)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(22)24-4-2/h7-14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJKRXHSQAVDMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573083 | |
Record name | Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83536-13-4 | |
Record name | Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.